dBRD9-A - 2170679-42-0

dBRD9-A

Catalog Number: EVT-2689561
CAS Number: 2170679-42-0
Molecular Formula: C42H49N7O8
Molecular Weight: 779.895
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBRD9-A is a heterobifunctional molecule designed as a proteolysis targeting chimera (PROTAC) []. It functions as a chemical tool to induce the degradation of BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex [, , ]. This protein is involved in regulating gene expression and has been implicated in various cellular processes, including the immune response [] and cancer development [, , , ]. dBRD9-A serves as a valuable tool for investigating the biological functions of BRD9 and exploring its potential as a therapeutic target.

Chemical Reactions Analysis

dBRD9-A does not directly participate in chemical reactions in the conventional sense. Its function relies on its ability to bind two different proteins – BRD9 and cereblon E3 ligase – bringing them into proximity []. This induced proximity leads to the ubiquitination of BRD9 by the E3 ligase, ultimately leading to its degradation by the proteasome.

Mechanism of Action

dBRD9-A acts as a PROTAC molecule, utilizing the cellular ubiquitin-proteasome system to selectively degrade BRD9 []. Its mechanism of action involves the following steps:

Applications

dBRD9-A serves as a valuable tool for investigating the biological functions of BRD9 and exploring its potential as a therapeutic target []. Specific scientific applications include:

  • Studying the role of BRD9 in hematopoietic stem cell aging: Adelman and Figueroa [] investigated the role of BRD9 in human hematopoietic stem cell aging. Treatment with dBRD9-A revealed a role for BRD9 in myeloid and erythroid differentiation. Loss of BRD9 led to an expansion of myeloid-derived suppressor cells, implicated in immune dysfunction and cancer.
  • Investigating the role of BRD9 in the immune response: Zhou et al. [] showed that dBRD9-A, along with BRD9 bromodomain inhibitors, effectively limited inflammation by specifically blocking the induction of interferon-stimulated genes. This suggests that dBRD9-A may be a therapeutically relevant agent to modulate interferon-associated inflammation.
  • Investigating the role of BRD9 in cancer: Winter et al. [] highlighted dBRD9-A as a tool for studying BRD9 in acute myeloid leukemia. The compound’s enhanced potency compared to traditional BRD9 inhibitors underlines its potential for therapeutic intervention in cancer.
  • Evaluating BRD9 as a therapeutic target in multiple myeloma: Shi et al. [] demonstrated that dBRD9-A effectively inhibited multiple myeloma cell growth in preclinical models. These findings establish dBRD9-A as a promising tool for validating BRD9 as a potential therapeutic target in multiple myeloma.
  • Improving PROTAC selectivity: Smith et al. [] utilized dBRD9-A as a case study to demonstrate a degron-blocking strategy for improving the selectivity of CRL4CRBN recruiting PROTACs. This work highlights the use of dBRD9-A in developing more selective PROTAC molecules.

Properties

CAS Number

2170679-42-0

Product Name

dBRD9-A

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide

Molecular Formula

C42H49N7O8

Molecular Weight

779.895

InChI

InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52)

InChI Key

ZDINQSNMYRVAGP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.